N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC16285166
Molecular Formula: C27H32N2O4S
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N2O4S |
|---|---|
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C27H32N2O4S/c1-5-33-23-12-6-20(7-13-23)25(29-14-16-32-17-15-29)24-18(2)19(3)34-27(24)28-26(30)21-8-10-22(31-4)11-9-21/h6-13,25H,5,14-17H2,1-4H3,(H,28,30) |
| Standard InChI Key | HEOCUVBRLWLYCR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide (C₂₇H₃₂N₂O₄S) integrates multiple functional groups that influence its reactivity and bioactivity. The thiophene ring, substituted at positions 3, 4, and 5 with a dimethyl group, ethoxyphenyl-morpholine hybrid, and benzamide moiety, creates a sterically hindered yet pharmacologically versatile scaffold.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₂N₂O₄S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | N-[3-[(4-Ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |
The ethoxy group (C₂H₅O-) enhances lipophilicity, potentially improving membrane permeability, while the morpholine ring contributes to hydrogen bonding and solubility.
Stereochemical Considerations
The central carbon atom linking the ethoxyphenyl and morpholine groups is a chiral center, suggesting the existence of enantiomers. Resolution of these enantiomers could be critical for optimizing target binding affinity, as seen in analogous kinase inhibitors.
Synthetic Pathways and Optimization
The synthesis of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide involves multi-step organic reactions, typically requiring sequential functionalization of the thiophene core.
Key Synthetic Steps
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Thiophene Ring Formation: A Paal-Knorr synthesis may initialize the thiophene backbone, followed by Friedel-Crafts alkylation to introduce the dimethyl groups.
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Mannich Reaction: The morpholine-ethoxyphenyl moiety is likely introduced via a Mannich reaction, employing formaldehyde and morpholine under acidic conditions.
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Amidation: The final benzamide group is appended through a nucleophilic acyl substitution, using 4-methoxybenzoyl chloride and a deprotonated amine intermediate.
Reaction Conditions
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize charged intermediates.
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Catalysts: Lewis acids (e.g., AlCl₃) may facilitate electrophilic substitutions, while palladium catalysts could enable cross-coupling steps.
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Temperature: Reactions often proceed under reflux (80–120°C) to overcome kinetic barriers.
Analytical Characterization
Spectroscopic Data
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NMR: NMR would reveal distinct signals for the ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm), morpholine (N-CH₂-, δ 2.4–3.0 ppm), and methoxy groups (-OCH₃, δ 3.7–3.9 ppm).
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 480.6, with fragmentation patterns indicative of the benzamide and morpholine subunits.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as replacing the ethoxy group with halogens or altering the morpholine ring’s substituents, could enhance potency and pharmacokinetics.
Drug Delivery Considerations
The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, necessitating formulation strategies like nanoemulsions or prodrugs to improve bioavailability.
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